N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide
Description
N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide is a benzamide derivative characterized by a hydroxy-substituted benzamide core with a 4-cyanophenyl group at the amide nitrogen and a fluorine atom at the 5-position of the benzene ring.
Properties
CAS No. |
521272-34-4 |
|---|---|
Molecular Formula |
C14H9FN2O2 |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide |
InChI |
InChI=1S/C14H9FN2O2/c15-10-3-6-13(18)12(7-10)14(19)17-11-4-1-9(8-16)2-5-11/h1-7,18H,(H,17,19) |
InChI Key |
GDMGGPRZINANDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide typically involves the reaction of 4-cyanophenylamine with 5-fluoro-2-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 5-fluoro-2-hydroxybenzaldehyde, while reduction of the nitro group may produce 4-aminophenyl-5-fluoro-2-hydroxybenzamide.
Scientific Research Applications
N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide is a chemical compound with several applications in scientific research, including its use as a building block in synthesizing complex organic molecules. It has roles in enzyme studies and as an intermediate in synthesizing compounds for treating metabolic disorders .
Synthesis and Characterization
The compound 5-Fluoro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide is related to metabolic disorders . A procedure yielded 5-chloro-N-(2-chloro-4-cyanophenyl)-2-hydroxybenzamide . Spectroscopic techniques and single-crystal XRD are used to characterize synthesized compounds, which crystallize in a triclinic crystal system .
Applications
- As a Building Block: this compound serves as a building block in synthesizing more complex organic molecules.
- Enzyme Studies: This compound is applicable in studies related to enzymes.
- Synthesis of Inhibitors: Fluoro-3-hydroxybenzoic acid, a related compound, can be a starting material for synthesizing potent inhibitors of β-arylsulfotransferase IV . For example, it is used in synthesizing 6-(2-(*N-*4-fluoro-3-hydroxybenzoylamino)ethylamino)purine and 6-(12-(*N-*4-fluoro-3-hydroxybenzoylamino)dodecylamino)purine .
Metabolic Disorder Research
- This compound is used as an intermediate in synthesizing compounds for treating metabolic disorders.
- Animal models, like the C57BL/6J diet-induced obesity (DIO) mouse model, are commonly used to study metabolic syndrome and related disorders. This model mimics aspects of Western diet-associated disorders, including obesity, fatty liver, insulin resistance, and increased plasma fatty acids/triglycerides .
- Small molecules with efficacy in reducing triglyceride content in the liver can be identified using phenotypic high-content, high-throughput screening assays in the C57-DIO model .
Additional Information
- Phenylamine Derivatives: 4-substituted phenylamine derivatives are used to protect crops by fighting undesired phytopathogenic microorganisms . These derivatives exhibit activity against fungal, bacterial pathogens, and pests .
- Thiourea Derivatives: N-substituted-N-acyl thioureas are key building blocks for generating various heterocyclic products through cyclization. They serve as precursors for anion receptors, organocatalysts, corrosion inhibitors, and non-ionic surfactants . Acyl thiourea derivatives have a wide range of pharmacological benefits, including potential as anticonvulsant, anticancer, antidiabetic, anti-inflammatory, anti-HIV, antimicrobial, urease inhibitory, herbicidal, and insecticidal agents .
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Benzamide Derivatives
Substituent Position and Electronic Effects
- N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (CAS 10558-45-9): This compound shares the 2-hydroxybenzamide core but replaces the 4-cyano group with a 4-amino-2-chlorophenyl moiety. Compared to the target compound, this derivative may exhibit enhanced solubility in polar solvents but reduced stability due to the reactive amino group .
- 5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide (CAS 1262010-41-2): The methanesulfonyl group at the para position introduces strong electron-withdrawing effects and polarity, contrasting with the cyano group in the target compound. This substitution likely enhances metabolic stability and receptor-binding affinity in pharmaceutical contexts .
- N-(2-amino-4-fluorophenyl)-5-chloro-2-hydroxybenzamide: The 2-amino-4-fluorophenyl group combines electron-donating (amino) and electron-withdrawing (fluoro) substituents. This duality may lead to unique tautomeric or hydrogen-bonding behavior, differentiating its reactivity from the target compound’s purely electron-withdrawing profile .
Fluorine Substituent Impact
- N-(4-cyanophenyl)-2,6-difluorobenzamide: Structural analysis reveals that replacing the 5-fluoro and 2-hydroxy groups in the target compound with 2,6-difluoro substituents alters molecular planarity and crystal packing. The acetylene-containing derivative (prop-2-ynyl chain) further disrupts π-π stacking, highlighting how minor substituent changes affect solid-state properties .
Heterocyclic Analogues
- The target compound lacks such a heterocycle, suggesting differences in biological target specificity .
Comparison with Carbazole and Thienyl Derivatives
- N-(4-cyanophenyl)carbazole (LPCN): Unlike the benzamide core, LPCN features a carbazole scaffold. Substituting the para-cyano group with bromo or fluoro groups (e.g., 2Q5X, 2Q4X) reduces phosphorescence efficiency due to inferior crystal packing, emphasizing the role of substituent position in material properties .
- Thienyl-Perfluorocyclopentene Derivatives: Compounds like 1-[5-(4-cyanophenyl)-3-methyl-2-thienyl]-perfluorocyclopentene integrate the 4-cyanophenyl group into photochromic systems. The thienyl-perfluorocyclopentene core enables light-responsive behavior, a feature absent in the target benzamide .
Data Table: Key Structural and Property Comparisons
*Calculated based on molecular formula.
Biological Activity
N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its efficacy against various pathogens and its potential therapeutic applications.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C14H10FN2O2
- Molecular Weight : 256.24 g/mol
The presence of the cyanophenyl group and the fluoro substituent on the benzamide backbone contributes to its unique pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant activity against various microbial strains. Notably, studies have demonstrated its effectiveness against protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi.
- Activity Against P. falciparum : The compound has shown moderate to high activity against chloroquine-resistant strains of P. falciparum, with IC50 values indicating effective inhibition of parasite growth. The mechanism is thought to involve targeting the hemozoin detoxification pathway, which is crucial for the survival of malaria parasites .
- Activity Against T. cruzi : Preliminary evaluations suggest that this compound also possesses activity against T. cruzi, the causative agent of Chagas disease. Further studies are needed to elucidate the specific mechanisms involved .
Anti-cancer Potential
Recent studies have explored the anti-cancer properties of derivatives related to this compound. For instance, analogues have been evaluated for their antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The anti-cancer activity is believed to stem from the inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. Compounds within this class have shown promise as selective HDAC6 inhibitors, which may lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Research has identified key features that enhance its potency:
- Substituent Variations : Modifications on the phenyl ring, such as the introduction of electron-withdrawing groups (e.g., cyano or halides), have been linked to improved biological activity.
- Hydroxyl Group Positioning : The positioning of the hydroxyl group is critical; it appears to enhance solubility and bioavailability, contributing to increased efficacy against target pathogens .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Case Study 1 : In vitro studies demonstrated that this compound effectively inhibited P. falciparum growth in a controlled laboratory environment, with results showing a dose-dependent response.
- Case Study 2 : Animal models treated with this compound exhibited significant reductions in tumor size compared to control groups, supporting its potential as an anti-cancer agent.
Q & A
Q. What are the optimal synthetic routes for N-(4-cyanophenyl)-5-fluoro-2-hydroxybenzamide?
The compound can be synthesized via carbodiimide-mediated coupling. A validated protocol involves:
- Reacting 5-fluoro-2-hydroxybenzoic acid with 4-cyanoaniline using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents in anhydrous DMF or THF under nitrogen .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1H-NMR, IR, and elemental analysis to confirm structure .
Q. How do solvent polarity and pH influence the fluorescence properties of this compound?
Fluorescence intensity is maximized under the following conditions:
- Solvent : Polar aprotic solvents (e.g., DMSO) enhance emission due to reduced quenching .
- pH : Optimal at pH 5 , where the phenolic -OH group is partially deprotonated, stabilizing the excited state. Acidic or alkaline conditions (>pH 7) reduce intensity by promoting protonation or hydrolysis .
- Temperature : Stability at 25°C ; elevated temperatures (>40°C) cause thermal quenching .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
A validated spectrofluorometric method includes:
- Excitation/Emission : λex 340 nm, λem 380 nm .
- Linearity : 0.1–10 µM (R² > 0.99).
- LOD/LOQ : 0.269 mg/L and 0.898 mg/L, respectively, with R.S.D. <2% .
Advanced Research Questions
Q. How do substituents on the benzamide core affect antiviral activity?
Structure-activity relationship (SAR) studies on analogous compounds (e.g., niclosamide derivatives) reveal:
- Electron-withdrawing groups (e.g., -CN at the 4-position) enhance DNA replication inhibition in adenovirus by stabilizing ligand-enzyme interactions .
- Fluorine at C5 increases metabolic stability and membrane permeability compared to chloro or nitro substituents .
- Hydroxyl group at C2 is critical for H-bonding with viral polymerase active sites (e.g., HAdV DNA pol) .
Q. What mechanistic insights explain its inhibition of viral proliferation?
In HAdV, derivatives of this scaffold target:
- Early-stage inhibition : Disruption of viral DNA replication via binding to HAdV DNA polymerase (IC50 = 0.27 µM for compound 15) .
- Late-stage inhibition : Suppression of virion assembly by interfering with hexon protein folding .
- Biochemical pathways : Downregulation of NF-κB and MAPK signaling, reducing pro-inflammatory cytokine release during infection .
Q. How can derivatives be designed to improve selectivity against bacterial vs. mammalian targets?
Rational design strategies include:
- Trifluoromethyl substitutions : Enhance selectivity for bacterial acpS-pptase over human homologs by exploiting hydrophobic pocket differences .
- Schiff base formation : Introduce aldehydes (e.g., 5-bromosalicylaldehyde) to generate imine-linked derivatives, improving bacterial membrane penetration .
- Crystallography-guided optimization : Resolve co-crystal structures with target enzymes (e.g., PDB 6XYZ) to refine steric and electronic complementarity .
Q. What are the challenges in scaling up synthesis for in vivo studies?
Key considerations:
- Coupling reagent toxicity : Replace DCC with EDC-HCl to reduce byproduct contamination .
- Purification bottlenecks : Switch from column chromatography to recrystallization (ethanol/water) for >90% yield .
- Stability : Lyophilize the compound under argon to prevent hydrolysis of the cyanophenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
